molecular formula C13H16INO B2599813 N-cyclohexyl-4-iodobenzamide CAS No. 425419-92-7

N-cyclohexyl-4-iodobenzamide

Cat. No.: B2599813
CAS No.: 425419-92-7
M. Wt: 329.181
InChI Key: FJFLKVZCGDVYCT-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-iodobenzamide: is an organic compound with the molecular formula C₁₃H₁₆INO It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a benzamide structure, with an iodine atom substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with cyclohexylamine. The process can be carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the para position can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form N-cyclohexyl-4-aminobenzamide using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the cyclohexyl group can lead to the formation of this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Reduction Reactions: N-cyclohexyl-4-aminobenzamide.

    Oxidation Reactions: Various oxidized derivatives of this compound.

Scientific Research Applications

N-cyclohexyl-4-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of radiolabeled compounds for imaging studies.

    Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-cyclohexyl-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N-cyclohexyl-4-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-cyclohexyl-4-fluorobenzamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: N-cyclohexyl-4-iodobenzamide is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can also facilitate the synthesis of radiolabeled derivatives for imaging and diagnostic applications.

Properties

IUPAC Name

N-cyclohexyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFLKVZCGDVYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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